molecular formula C13H15N3O2 B2389191 5-Ethyl-1-[(4-methylphenyl)methyl]triazole-4-carboxylic acid CAS No. 1266837-85-7

5-Ethyl-1-[(4-methylphenyl)methyl]triazole-4-carboxylic acid

Cat. No.: B2389191
CAS No.: 1266837-85-7
M. Wt: 245.282
InChI Key: ONIXXNWPTNWLGZ-UHFFFAOYSA-N
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Description

5-Ethyl-1-[(4-methylphenyl)methyl]triazole-4-carboxylic acid is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-1-[(4-methylphenyl)methyl]triazole-4-carboxylic acid typically involves a multi-step process. One common method is the cycloaddition reaction, where an azide and an alkyne react to form the triazole ring. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) to enhance the yield and selectivity . The reaction conditions usually involve moderate temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-1-[(4-methylphenyl)methyl]triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.

    Reduction: This can be used to modify the triazole ring, potentially altering its biological activity.

    Substitution: Commonly involves halogenation or alkylation, which can modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH₃I).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Mechanism of Action

The mechanism by which 5-Ethyl-1-[(4-methylphenyl)methyl]triazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit xanthine oxidase, an enzyme involved in purine metabolism, thereby reducing uric acid levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-1-[(4-methylphenyl)methyl]triazole-4-carboxylic acid stands out due to its specific substituents, which confer unique biological activities and chemical reactivity

Properties

IUPAC Name

5-ethyl-1-[(4-methylphenyl)methyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-3-11-12(13(17)18)14-15-16(11)8-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIXXNWPTNWLGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=NN1CC2=CC=C(C=C2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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